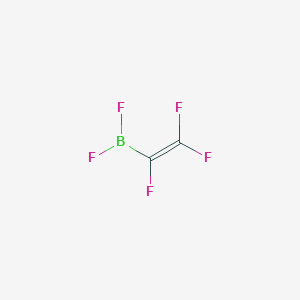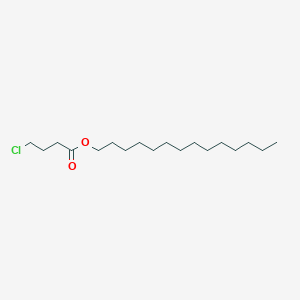
Diazene, dibutyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazene, dibutyl, also known as di-n-butyldiazene, is an organic compound with the molecular formula C₈H₁₈N₂. It is a member of the diazene family, which are compounds containing a nitrogen-nitrogen double bond. This compound is characterized by its two butyl groups attached to the nitrogen atoms, making it a symmetrical molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diazene, dibutyl can be synthesized through the oxidation of 1,2-di-n-butylhydrazine. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or air. The reaction conditions often include a solvent like hexane and are carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications, involving similar oxidizing agents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Diazene, dibutyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions where one of the butyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, air.
Reducing Agents: Hydrazine.
Solvents: Hexane, other organic solvents.
Major Products Formed
Azo Compounds: Formed through oxidation.
Hydrazine Derivatives: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
Diazene, dibutyl has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug design and development.
Wirkmechanismus
The mechanism of action of diazene, dibutyl involves its ability to undergo redox reactions. The nitrogen-nitrogen double bond can be reduced or oxidized, leading to the formation of various products. The molecular targets and pathways involved in these reactions include the interaction with oxidizing and reducing agents, leading to the formation of azo compounds and hydrazine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diimide (HN=NH): A simpler diazene compound with similar redox properties.
Azobenzene: An organic diazene with aromatic groups instead of butyl groups.
Uniqueness
Diazene, dibutyl is unique due to its symmetrical structure with two butyl groups, which influences its reactivity and the types of reactions it undergoes. Its specific applications in organic synthesis and potential biological activity also distinguish it from other diazene compounds .
Eigenschaften
CAS-Nummer |
2159-75-3 |
|---|---|
Molekularformel |
C8H18N2 |
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
dibutyldiazene |
InChI |
InChI=1S/C8H18N2/c1-3-5-7-9-10-8-6-4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
SZNDPAPNQABPGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN=NCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


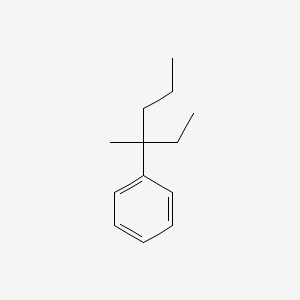
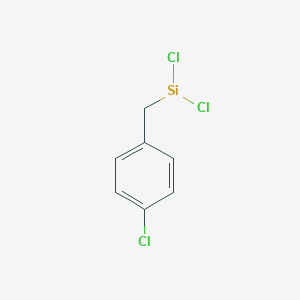

![Dibenzo[c,h]cinnoline](/img/structure/B14754567.png)

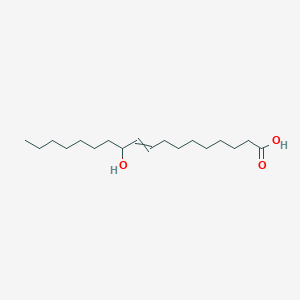

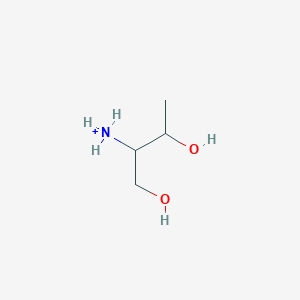
![4-[(3S)-3-cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl]-N-[[3-fluoro-5-(1-methylpyrazol-4-yl)phenyl]methyl]-6-methylpyridine-2-carboxamide](/img/structure/B14754603.png)

![2,5-Dihydroxy-3-(1-methyl-1H-indol-2-YL)-6-phenyl-[1,4]benzoquinone](/img/structure/B14754615.png)
